molecular formula C7H9ClN2O2 B13993888 3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride CAS No. 62492-40-4

3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride

Cat. No.: B13993888
CAS No.: 62492-40-4
M. Wt: 188.61 g/mol
InChI Key: GEKNWIZAQSOLDH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride: is a chemical compound with the molecular formula C7H9ClN2O2. It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride typically involves the reaction of cyclopropylamine with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is usually purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride is used as an intermediate for the synthesis of various heterocyclic compounds. It is also employed in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: This compound is investigated for its potential use in developing new drugs, particularly those targeting bacterial infections and inflammatory diseases. Its derivatives have shown promising activity in preclinical studies .

Industry: In the chemical industry, it is used as a building block for the synthesis of more complex molecules. It is also utilized in the production of specialty chemicals and materials .

Mechanism of Action

Comparison with Similar Compounds

  • 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone
  • 3-Methanesulfonyl-2-oxo-1-imidazolidinecarbonyl chloride

Comparison: 3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs .

Properties

CAS No.

62492-40-4

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

3-cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride

InChI

InChI=1S/C7H9ClN2O2/c8-6(11)10-4-3-9(7(10)12)5-1-2-5/h5H,1-4H2

InChI Key

GEKNWIZAQSOLDH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN(C2=O)C(=O)Cl

Origin of Product

United States

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